molecular formula C18H10Cl3N3O B1364989 3-(2-Chlorophenyl)-5-[2-(3,5-dichloroanilino)ethenyl]-1,2-oxazole-4-carbonitrile

3-(2-Chlorophenyl)-5-[2-(3,5-dichloroanilino)ethenyl]-1,2-oxazole-4-carbonitrile

Cat. No.: B1364989
M. Wt: 390.6 g/mol
InChI Key: YZAKGFQAPDMGRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Chlorophenyl)-5-[2-(3,5-dichloroanilino)ethenyl]-1,2-oxazole-4-carbonitrile is a complex organic compound known for its unique structural features and potential applications in various fields. This compound contains an isoxazole ring, a nitrile group, and multiple chlorine atoms, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-5-[2-(3,5-dichloroanilino)ethenyl]-1,2-oxazole-4-carbonitrile typically involves multiple steps, including the formation of the isoxazole ring and the introduction of the chlorophenyl and dichloroanilino groups. A common synthetic route may include:

    Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step may involve the use of chlorinated aromatic compounds and suitable coupling reagents.

    Addition of the Dichloroanilino Group: This can be done through nucleophilic substitution reactions using dichloroaniline and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-5-[2-(3,5-dichloroanilino)ethenyl]-1,2-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can modify the nitrile group or other functional groups within the molecule.

    Substitution: The chlorine atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, and various organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or other reduced forms.

Scientific Research Applications

3-(2-Chlorophenyl)-5-[2-(3,5-dichloroanilino)ethenyl]-1,2-oxazole-4-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials, agrochemicals, and other industrial applications.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-5-[2-(3,5-dichloroanilino)ethenyl]-1,2-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorophenyl)-5-[2-(3-chloroanilino)vinyl]-4-isoxazolecarbonitrile
  • 3-(2-Chlorophenyl)-5-[2-(4-chloroanilino)vinyl]-4-isoxazolecarbonitrile
  • 3-(2-Chlorophenyl)-5-[2-(3,5-dibromoanilino)vinyl]-4-isoxazolecarbonitrile

Uniqueness

3-(2-Chlorophenyl)-5-[2-(3,5-dichloroanilino)ethenyl]-1,2-oxazole-4-carbonitrile is unique due to the presence of multiple chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of the isoxazole ring and the nitrile group also contributes to its distinct properties compared to similar compounds.

Properties

Molecular Formula

C18H10Cl3N3O

Molecular Weight

390.6 g/mol

IUPAC Name

3-(2-chlorophenyl)-5-[2-(3,5-dichloroanilino)ethenyl]-1,2-oxazole-4-carbonitrile

InChI

InChI=1S/C18H10Cl3N3O/c19-11-7-12(20)9-13(8-11)23-6-5-17-15(10-22)18(24-25-17)14-3-1-2-4-16(14)21/h1-9,23H

InChI Key

YZAKGFQAPDMGRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=C2C#N)C=CNC3=CC(=CC(=C3)Cl)Cl)Cl

Origin of Product

United States

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